molecular formula C26H23N3O3S B3608234 2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline

2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline

Cat. No.: B3608234
M. Wt: 457.5 g/mol
InChI Key: DPMVRZMYNQKUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline” is a complex organic molecule that contains a quinoline core, a phenylsulfonyl group, and a piperazine ring . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of multiple functional groups . The quinoline core is a bicyclic compound, consisting of a benzene ring fused to a pyridine at two adjacent carbon atoms . The phenylsulfonyl group consists of a sulfonyl functional group attached to a phenyl ring . The piperazine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Quinolines undergo many reactions. They can act as bidentate ligands to form complexes with metals. They can also participate in electrophilic substitutions, much like benzene . Phenylsulfonyl compounds are often used as a protecting group in organic synthesis . Piperazines can react with carboxylic acids to form amides .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c30-26(28-15-17-29(18-16-28)33(31,32)21-11-5-2-6-12-21)23-19-25(20-9-3-1-4-10-20)27-24-14-8-7-13-22(23)24/h1-14,19H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMVRZMYNQKUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline
Reactant of Route 2
Reactant of Route 2
2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline
Reactant of Route 3
Reactant of Route 3
2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline
Reactant of Route 4
Reactant of Route 4
2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline
Reactant of Route 6
Reactant of Route 6
2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.